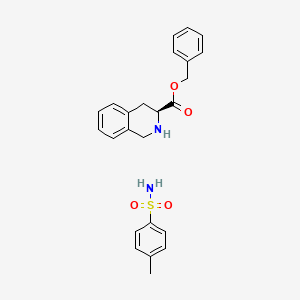
2-(((7R,11R,E)-3,7,11,15-Tetramethylhexadec-2-en-1-yl)oxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropyranylphytol is a chemical compound that combines the structural features of tetrahydropyran and phytol. Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom, while phytol is a diterpene alcohol derived from chlorophyll. This compound is recognized for its utility in organic synthesis, particularly as a protecting group for alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydropyranylphytol can be synthesized through the reaction of phytol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like dichloromethane at ambient temperature . The process involves the formation of a tetrahydropyranyl ether, which serves as a protecting group for the hydroxyl group in phytol.
Industrial Production Methods: Industrial production of tetrahydropyranylphytol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts like bismuth triflate and silica-supported perchloric acid have been employed to facilitate the reaction under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydropyranylphytol undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the tetrahydropyranyl group back to the parent alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is employed for deprotection.
Major Products: The major products formed from these reactions include the parent alcohol (phytol), ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrahydropyranylphytol has diverse applications in scientific research:
Medicine: Research explores its role in drug development, particularly in the synthesis of complex molecules and prodrugs.
Wirkmechanismus
The mechanism of action of tetrahydropyranylphytol primarily involves its role as a protecting group. By forming a stable tetrahydropyranyl ether, it shields the hydroxyl group from unwanted reactions during synthetic processes. This stability is attributed to the formation of a six-membered ring, which is resistant to various reaction conditions. The deprotection step, typically involving acidic hydrolysis, restores the parent alcohol (phytol) for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A simpler analog used as a protecting group for alcohols.
Phytol: The parent alcohol from which tetrahydropyranylphytol is derived.
Tetrahydrofuran: Another cyclic ether used in organic synthesis but with different reactivity and applications.
Uniqueness: Tetrahydropyranylphytol is unique due to its combined structural features, offering the protective benefits of tetrahydropyran and the biological relevance of phytol. This dual functionality makes it a valuable compound in both synthetic and biological research .
Eigenschaften
Molekularformel |
C25H48O2 |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+/t22-,23-,25?/m1/s1 |
InChI-Schlüssel |
LZUGECIXUUUMEW-NDCQMZIQSA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COC1CCCCO1)/C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)

![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
